Triethyl 2-cyanopropane-1,2,3-tricarboxylate
Overview
Description
Triethyl 2-cyanopropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C13H19NO6. It is characterized by the presence of three ester groups and a nitrile group, making it a versatile molecule in various chemical reactions . This compound is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-cyanopropane-1,2,3-tricarboxylate typically involves the esterification of 2-cyanopropane-1,2,3-tricarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
the general principles of esterification and nitrile formation can be applied on a larger scale with appropriate scaling of reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-cyanopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: 2-cyanopropane-1,2,3-tricarboxylic acid.
Reduction: 2-aminopropane-1,2,3-tricarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl 2-cyanopropane-1,2,3-tricarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Triethyl 2-cyanopropane-1,2,3-tricarboxylate involves its interaction with various molecular targets, primarily through its ester and nitrile groups. These functional groups can participate in a range of chemical reactions, making the compound a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: Similar in having three ester groups but lacks the nitrile group.
Triethyl 2-hydroxypropane-1,2,3-tricarboxylate: Similar structure but with a hydroxyl group instead of a nitrile.
Uniqueness
Triethyl 2-cyanopropane-1,2,3-tricarboxylate is unique due to the presence of both ester and nitrile groups, which provide a wide range of reactivity and applications in synthetic chemistry .
Properties
IUPAC Name |
triethyl 2-cyanopropane-1,2,3-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-4-18-10(15)7-13(9-14,12(17)20-6-3)8-11(16)19-5-2/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQEXOBYGDRCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C#N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295039 | |
Record name | NSC99377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20822-61-1 | |
Record name | NSC99377 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC99377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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